An In-depth Technical Guide to (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyridyl Ketone
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone, a substituted diaryl ketone, is a molecule of significant interest in contemporary medicinal chemistry. Its structure, which marries a brominated pyridine ring with a fluorinated phenyl moiety, makes it a highly versatile building block for the synthesis of complex pharmaceutical agents. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3]
This guide provides a comprehensive technical overview of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone, including its chemical properties, a plausible and detailed synthetic protocol, its critical applications in drug development, and essential safety considerations.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone are summarized below.
| Property | Value | Source |
| CAS Number | 1565495-61-5 | [4] |
| Molecular Formula | C₁₂H₇BrFNO | N/A |
| Molecular Weight | 280.09 g/mol | [4] |
| IUPAC Name | (5-bromopyridin-2-yl)(4-fluorophenyl)methanone | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | >97% (typical) | N/A |
Synthesis of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone: A Plausible Grignard-based Protocol
While multiple synthetic routes to diaryl ketones exist, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, a Grignard reaction offers a robust and well-established method for the synthesis of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.[5][6][7] This approach involves the reaction of a pyridyl Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol. The following protocol is a detailed, plausible route based on established chemical principles.
Reaction Scheme
Caption: Synthetic workflow for (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Magnesium bromide (MgBr₂)
-
4-Fluorobenzaldehyde
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Formation of the Grignard Reagent (in situ):
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. The lithium-halogen exchange is typically rapid at this temperature.
-
After stirring for 30 minutes at -78 °C, add a solution of magnesium bromide (1.1 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour to ensure complete formation of the 5-bromo-2-pyridylmagnesium bromide reagent.
-
-
Reaction with 4-Fluorobenzaldehyde:
-
Cool the Grignard reagent solution back down to -78 °C.
-
Slowly add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation of the Secondary Alcohol Intermediate:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (5-bromopyridin-2-yl)(4-fluorophenyl)methanol.
-
-
Oxidation to the Ketone:
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or activated manganese dioxide (MnO₂) (5-10 eq) in portions. The choice of oxidant depends on the scale and desired work-up; MnO₂ is often preferred for its milder conditions and easier removal by filtration.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
If using PCC, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
If using MnO₂, filter the reaction mixture through a pad of Celite, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.
-
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectroscopic data are as follows:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine and fluorophenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, and the protons on the fluorophenyl ring will show coupling to the fluorine atom.
-
¹³C NMR: The spectrum will display resonances for all carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring will show characteristic C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (280.09 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the diaryl ketone.
Applications in Drug Discovery: A Key Intermediate for Empagliflozin
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone is a crucial intermediate in the synthesis of Empagliflozin . Empagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Empagliflozin and related SGLT2 inhibitors often involves the use of this brominated pyridyl ketone as a starting material for the introduction of the substituted phenyl ring system.
Caption: Role as an intermediate in the synthesis of Empagliflozin.
Safety and Handling
-
Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone is a valuable and strategically important intermediate in the field of medicinal chemistry. Its utility is highlighted by its role in the synthesis of the blockbuster anti-diabetic drug Empagliflozin. A solid understanding of its synthesis, properties, and handling is essential for researchers and scientists working in drug discovery and development. The synthetic protocol outlined in this guide, based on established Grignard chemistry, provides a reliable pathway to access this important building block for further chemical exploration and the development of novel therapeutics.
References
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- Fisher Scientific.
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Tianming Pharmaceutical. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone – High Purity. [Link]
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SynThink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
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- Royal Society of Chemistry. (2005).
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PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
- BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- BenchChem.
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